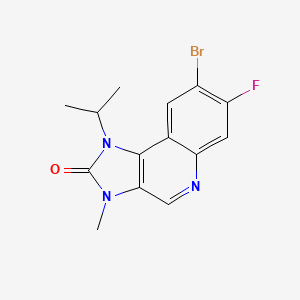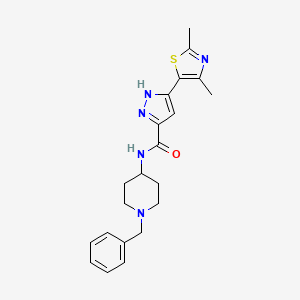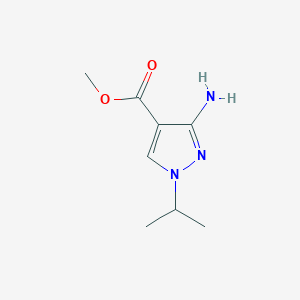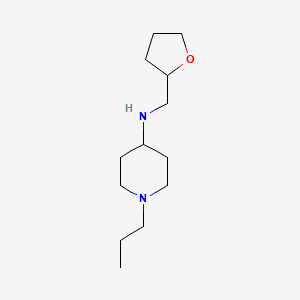
5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a derivative that falls under the category of 1,3,4-oxadiazole compounds, which are known for their diverse biological activities. This particular derivative is part of a novel series of benzene sulfonamide pyrazole oxadiazole derivatives that have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents .
Synthesis Analysis
The synthesis of these derivatives involves a multi-step process starting with the reaction of 4-(5-(3-fluoro-4-methoxyphenyl)-3-(hydrazinecarbonyl)-1H-pyrazol-1-yl) benzene sulfonamide with various substituted benzoic/pyridinyl/indolyl acids in phosphorous oxychloride. The structures of the synthesized compounds were confirmed using IR, 1H NMR, 13C NMR, and MS analytical data . Another related synthesis pathway for similar 1,3,4-oxadiazole derivatives involves converting organic acids into corresponding esters, hydrazides, and then to 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds were prepared by reacting these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride .
Molecular Structure Analysis
The molecular structure of these compounds was elucidated using modern spectroscopic techniques, which provided detailed information about the molecular framework and the functional groups present in the compound. The molecular docking studies were also performed to understand the interaction of these compounds with biological targets such as Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) and human butyrylcholinesterase (BChE) protein .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their potential to interact with biological enzymes, as evidenced by the molecular docking studies. The docking simulations suggest that these compounds can bind to the active sites of enzymes, indicating a possible mode of inhibition. For instance, amino acid residues such as Gly116, His438, Tyr332, and Ser198 were identified as important for the stabilization of the ligands in the binding site of BChE .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole are not detailed in the provided papers, the general properties of 1,3,4-oxadiazole derivatives can be inferred. These compounds typically exhibit significant biological activity, which is often attributed to their stable five-membered ring structure containing both nitrogen and oxygen atoms. The presence of various substituents can further influence the lipophilicity, solubility, and overall reactivity of these molecules .
Scientific Research Applications
Synthesis and Spectral Analysis
Compounds with 1,3,4-oxadiazole structures, such as 5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole, have garnered interest in research due to their biological activities. A study by Khalid et al. (2016) involved the synthesis of related compounds, emphasizing the sequential conversion of organic acids into esters, hydrazides, and ultimately, oxadiazole derivatives. These synthesized compounds were structurally elucidated using modern spectroscopic techniques (Khalid et al., 2016).
Biological Evaluation
The biological evaluation of these compounds focuses on their potential enzyme inhibitory activities. Khalid et al. (2016) conducted a study where the synthesized 1,3,4-oxadiazole derivatives were tested against the butyrylcholinesterase (BChE) enzyme. Additionally, molecular docking studies were conducted to determine the ligand-BChE binding affinity and orientation within the human BChE protein's active sites (Khalid et al., 2016).
Antimicrobial Activity
Another important application of these compounds is their antimicrobial activity. In a study by Shingare et al. (2022), benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, particularly against Mycobacterium tuberculosis, showed promising results in molecular docking studies (Shingare et al., 2022).
Antitubercular Agents
Furthermore, the antitubercular potential of these compounds is a significant area of research. The same study by Shingare et al. (2022) highlighted the evaluation of these compounds as potential antitubercular agents, with some demonstrating good activity against strains like E. coli and M. tuberculosis (Shingare et al., 2022).
properties
IUPAC Name |
5-[(1-benzylsulfonylpiperidin-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c25-28(26,14-15-5-2-1-3-6-15)24-10-4-7-16(13-24)11-18-22-19(23-27-18)17-12-20-8-9-21-17/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDHEMYFOBYGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)


![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)

![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)
![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)
